Cbz-L-2,4-diaminobutyric acid
CAS No.: 62234-40-6
Cat. No.: VC21545134
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62234-40-6 |
|---|---|
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | (2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | KXMSCBRTBLPGIN-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] |
Introduction
Chemical Properties and Structure
Cbz-L-2,4-diaminobutyric acid possesses a well-defined chemical structure that determines its reactivity and applications. Its molecular formula is C12H16N2O4, corresponding to a molecular weight of 252.27 g/mol . The compound features a carboxylic acid group, two amino groups (one protected by the Cbz group), and a chiral center that defines its L-configuration.
Structural Characteristics
The structural backbone of Cbz-L-2,4-diaminobutyric acid consists of a four-carbon chain with amino groups at the alpha (C2) and delta (C4) positions. The alpha-amino group is protected by the benzyloxycarbonyl (Cbz) moiety, which contains a benzene ring linked to a carbamate functional group. This arrangement creates a molecule with distinct reactivity patterns that are essential for its role in peptide synthesis.
Table 1: Basic Chemical Identification of Cbz-L-2,4-diaminobutyric acid
| Parameter | Value |
|---|---|
| CAS Number | 62234-40-6 |
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | (2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid |
| Common Synonyms | Cbz-Dab-OH, Z-DAB-OH, Z-L-2,4-diaminobutyric acid |
Chemical Reactivity
The Cbz protecting group in Cbz-L-2,4-diaminobutyric acid is particularly valuable in organic synthesis due to its stability under basic conditions and its selective removal under acidic conditions or through catalytic hydrogenation. This property allows for strategic protection and deprotection sequences in multistep peptide synthesis. The free gamma-amino group and carboxylic acid function can participate in various coupling reactions, making the compound versatile in peptide and peptidomimetic construction.
Synthesis and Applications
Synthetic Pathways
While the search results don't provide direct synthetic routes for Cbz-L-2,4-diaminobutyric acid, related synthesis pathways offer insights. The synthesis of related compounds often involves protection strategies that can be adapted. For instance, the synthesis of Fmoc-Dab(Boc)-OH described in patent literature involves reaction of protected glutamine derivatives with iodobenzene diacetate followed by protective group manipulations .
A potential synthetic approach for Cbz-L-2,4-diaminobutyric acid could involve:
-
Starting with L-glutamine
-
Reaction with iodobenzene diacetate to form L-2,4-diaminobutyric acid
-
Selective protection of the alpha-amino group with Cbz chloride under basic conditions
Applications in Peptide Synthesis
Cbz-L-2,4-diaminobutyric acid serves as a crucial building block in peptide synthesis, where the differential protection of the two amino groups allows for selective incorporation into peptide sequences. The compound can be incorporated into peptides using standard coupling methods, such as carbodiimide or HATU-mediated couplings.
The presence of an additional amino group in the side chain offers opportunities for creating branched peptides, cyclic structures, or attachment points for labels and other functional groups. Peptides containing 2,4-diaminobutyric acid residues can exhibit various biological activities depending on their sequence and structure, with some contributing to the formation of macrocyclic structures that may possess significant biological effects.
Physical Properties
Cbz-L-2,4-diaminobutyric acid exhibits distinct physical properties that are important for its handling, purification, and use in synthesis.
Table 2: Physical Properties of Cbz-L-2,4-diaminobutyric acid
| Property | Value |
|---|---|
| Physical State | Powder |
| Color | Pale brown |
| Melting Point | 194-196 °C |
| Boiling Point | Approximately 480.3 °C (predicted) |
| Density | Approximately 1.266 g/cm³ (predicted) |
| Optical Rotation | -9.5° (c=1%, H₂O) |
| pKa | Approximately 3.62 (predicted) |
The negative optical rotation (-9.5°) confirms the L-configuration of the compound, distinguishing it from its D-isomer which would show a positive rotation . This property is crucial for verifying the stereochemical purity of the compound, especially when used in stereoselective synthesis or biological applications where stereochemistry can significantly impact activity.
Biological and Toxicological Significance
Biological Activity
While Cbz-L-2,4-diaminobutyric acid itself serves primarily as a synthetic intermediate, the unprotected L-2,4-diaminobutyric acid shows notable biological activities. Research indicates that L-2,4-diaminobutyric acid functions as a neurolathyrogen, a compound that can cause neurological symptoms .
Toxicological Properties
Studies with L-2,4-diaminobutyric acid (the deprotected form) have shown that it can cause neurotoxicity in animal models. Intraperitoneal administration of toxic doses to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours . The mechanism appears to involve inhibition of ornithine carbamoyltransferase, an enzyme involved in the urea cycle, which leads to ammonia accumulation. This suggests that the neurotoxicity may be partly due to chronic ammonia toxicity.
While these findings apply to the unprotected amino acid, they highlight the importance of careful handling of derivatives like Cbz-L-2,4-diaminobutyric acid, especially considering that deprotection could occur under certain conditions .
| Parameter | Classification/Recommendation |
|---|---|
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |
| Signal Word | Warning |
| Storage Recommendations | Keep in dark place, inert atmosphere, 2-8°C |
| WGK Germany Classification | 3 (Severely hazardous to water) |
Laboratory personnel should handle the compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary. The storage recommendations indicate sensitivity to light and possibly oxygen, suggesting the need for storage in dark, inert conditions at refrigerated temperatures (2-8°C) .
| Supplier | Product Name | Packaging Size | Price (USD) |
|---|---|---|---|
| TRC | (S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid | 100 mg | $45 |
| TRC | (S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid | 500 mg | $90 |
| Biosynth Carbosynth | N-alpha-Z-L-2,4-diaminobutyric acid | 1 g | $74.60 |
These commercial options provide researchers with flexibility in acquiring the compound based on their specific needs and budget constraints .
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